Dicyclomine

Descripción

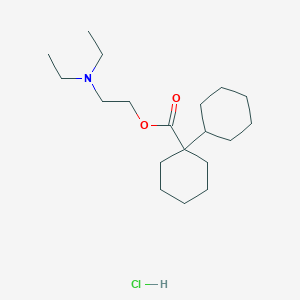

Structure

3D Structure

Propiedades

IUPAC Name |

2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO2/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17/h17H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURUTKGFNZGFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67-92-5 (hydrochloride) | |

| Record name | Dicyclomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022926 | |

| Record name | Dicyclomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dicyclomine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN WATER ABOUT 25% /HYDROCHLORIDE/, 1 G IN 13 ML WATER, 5 ML ALC, 2.5 ML CHLOROFORM, 770 ML ETHER; INSOL IN ALKALINE AQ MEDIUM /HCL/, 3.27e-03 g/L | |

| Record name | DICYCLOMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicyclomine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77-19-0, 67-92-5 | |

| Record name | Dicyclomine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclomine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Di-syntramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Bicyclohexyl]-1-carboxylic acid, 2-(diethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicycloverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KV4X8IF6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICYCLOMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicyclomine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165-166 | |

| Record name | Dicyclomine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Dicyclomine's Dual Antispasmodic Action: A Technical Guide on its Anticholinergic and Musculotropic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclomine (B1218976) is a widely prescribed antispasmodic agent for the treatment of intestinal hypermotility, particularly in irritable bowel syndrome (IBS). Its therapeutic efficacy stems from a dual mechanism of action: a well-characterized anticholinergic effect and a direct musculotropic effect on smooth muscle. This technical guide provides an in-depth analysis of these two distinct, yet complementary, pharmacological actions. We will explore the quantitative parameters of this compound's interaction with muscarinic receptors, delve into the experimental methodologies used to elucidate its effects, and visualize the intricate signaling pathways involved.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define this compound's anticholinergic and musculotropic properties.

Table 1: Anticholinergic Effects of this compound

| Parameter | Value | Species/Tissue | Notes | Reference |

| pA2 (M1 Receptor) | 9.13 | Guinea Pig Ileum (myenteric plexus) | High affinity for neuronal M1 receptors. | |

| pA2 (M2 Receptor, prejunctional) | 7.61 | Guinea Pig Ileum (myenteric plexus) | Lower affinity for prejunctional M2 autoreceptors. | |

| pA2 (M2 Receptor, postjunctional) | 7.21 | Guinea Pig Ileum (smooth muscle) | Lower affinity for postjunctional M2 receptors on smooth muscle. | |

| pA2 (vs. Acetylcholine) | 8.92 ± 0.237 | Goat Ileum | Demonstrates competitive antagonism against acetylcholine (B1216132). | |

| pA2 (vs. Acetylcholine) | 9.39 ± 0.12 | Guinea Pig Ileum | Demonstrates competitive antagonism against acetylcholine. | |

| Antimuscarinic Potency vs. Atropine (B194438) | ~1/8th | Guinea Pig Ileum | This compound is approximately one-eighth as potent as atropine in vitro. | |

| Mydriatic Effect vs. Atropine | ~1/500th | In vivo | Significantly less potent in causing pupil dilation compared to atropine. | |

| Antisialagogue Effect vs. Atropine | ~1/300th | In vivo | Markedly less potent in reducing saliva secretion compared to atropine. | |

| Ki (M1 Receptor) | 5.1 nM | Brush-border membrane | High affinity for the M1 receptor subtype. | |

| Ki (M2 Receptor) | 54.6 nM | Basal plasma membranes | Moderate affinity for the M2 receptor subtype. |

Table 2: Musculotropic Effects of this compound

| Effect | Agonist | Species/Tissue | Quantitative Data | Notes | Reference |

| Antagonism of Smooth Muscle Spasm | Barium Chloride (BaCl2) | Rabbit Bladder | Significant antagonism at 1 x 10⁻⁵ M | This compound directly inhibits smooth muscle contraction induced by BaCl2, independent of cholinergic receptors. This effect was not observed in guinea pig vesicourethral smooth muscle. | |

| Antagonism of Smooth Muscle Spasm | Bradykinin (B550075) | Isolated Guinea Pig Ileum | Not specified | This compound non-competitively inhibits bradykinin-induced spasms, an effect not seen with atropine. | |

| Antagonism of Smooth Muscle Spasm | Histamine (B1213489) | Isolated Guinea Pig Ileum | Not specified | This compound non-competitively inhibits histamine-induced spasms. | |

| Inhibition of KCl-induced Contraction | Potassium Chloride (KCl) | Rabbit Detrusor Muscle | Not specified | Suggests interference with excitation-contraction coupling. |

Note: Specific pA2 or IC50 values for this compound's antagonism of barium chloride, bradykinin, and histamine were not consistently available in the reviewed literature. The provided data indicates the concentration at which a significant effect was observed.

Experimental Protocols

The dual actions of this compound have been characterized using a variety of in vitro and in vivo experimental models.

Radioligand Binding Assays for Muscarinic Receptor Affinity

These assays are crucial for determining the binding affinity of this compound to different muscarinic receptor subtypes.

-

Objective: To quantify the affinity (Ki) of this compound for M1, M2, and M3 muscarinic receptors.

-

Methodology:

-

Membrane Preparation: Homogenize tissues rich in specific muscarinic receptor subtypes (e.g., cerebral cortex for M1, heart for M2, salivary glands for M3). Centrifuge the homogenate to isolate the cell membrane fraction.

-

Incubation: Incubate the prepared membranes with a specific radioligand (e.g., [³H]-pirenzepine for M1, [³H]-N-methylscopolamine for M2/M3) and varying concentrations of unlabeled this compound.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Organ Bath Studies for Functional Antagonism

This classic pharmacological technique allows for the functional characterization of this compound's effects on smooth muscle contractility.

-

Objective: To determine the potency (pA2) and nature of this compound's antagonism against various spasmogens.

-

Methodology:

-

Tissue Preparation: Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum, rabbit jejunum, or bladder detrusor) and mount it in an organ bath.

-

Organ Bath Setup: The organ bath contains a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). The tissue is connected to an isometric force transducer to record contractions.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

-

Cumulative Concentration-Response Curve (CRC): Generate a CRC for an agonist (e.g., acetylcholine, histamine, bradykinin, or barium chloride) by adding increasing concentrations of the agonist to the bath and recording the contractile response.

-

Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of this compound for a predetermined time.

-

Second CRC: Generate a second CRC for the same agonist in the presence of this compound.

-

Data Analysis: A parallel rightward shift in the CRC in the presence of this compound is indicative of competitive antagonism. The pA2 value, a measure of the antagonist's potency, can be calculated from the dose ratios using a Schild plot. A non-parallel shift and a depression of the maximal response suggest non-competitive antagonism.

-

Signaling Pathways

This compound's dual effects are mediated through distinct signaling pathways.

Anticholinergic Effect: Muscarinic Receptor Antagonism

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M3 subtypes, on smooth muscle cells and in the myenteric plexus. In the gut, acetylcholine released from parasympathetic nerves binds to M3 receptors on smooth muscle cells, initiating a signaling cascade that leads to contraction. By blocking these receptors, this compound prevents this cascade.

Musculotropic Effect: Direct Smooth Muscle Relaxation

This compound's musculotropic action is independent of muscarinic receptor blockade and involves antagonism of other contractile signaling pathways, including those mediated by bradykinin and histamine. It also appears to have a non-specific relaxant effect, possibly through modulation of intracellular calcium levels or other mechanisms.

Bradykinin and histamine are inflammatory mediators that can cause smooth muscle contraction by binding to their respective G protein-coupled receptors (B2 and H1 receptors). Both of these receptors are coupled to the Gq protein and activate the same downstream PLC-IP3-Ca²⁺ pathway as M3 muscarinic receptors. This compound non-competitively antagonizes these pathways, contributing to its overall spasmolytic effect.

Pharmacodynamics of Dicyclomine in Gastrointestinal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclomine (B1218976) is an antispasmodic and anticholinergic agent widely used in the management of gastrointestinal (GI) disorders, most notably irritable bowel syndrome (IBS).[1][2] Its therapeutic efficacy stems from its ability to alleviate smooth muscle spasms in the GI tract.[3] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, focusing on its mechanism of action in relevant preclinical gastrointestinal models. The guide details experimental protocols for assessing its activity and presents quantitative data to facilitate comparative analysis and further research.

This compound's primary mechanism of action is twofold. It exhibits a specific anticholinergic effect by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[3][4] Additionally, it possesses a direct musculotropic effect, relaxing smooth muscle independently of cholinergic innervation. This dual action distinguishes it from purely anticholinergic agents like atropine.

Mechanism of Action

Anticholinergic (Antimuscarinic) Activity

This compound competitively antagonizes the action of acetylcholine (ACh) at muscarinic receptors on gastrointestinal smooth muscle cells. This blockade of parasympathetic stimulation leads to a reduction in the tone and motility of the GI tract. Studies have shown that this compound has a particular affinity for M1 and M3 muscarinic receptor subtypes, which are prevalent in the gut. Research in guinea pig ileum has demonstrated a high affinity of this compound for neuronal M1-receptors (pA2 of 9.13) and a lower affinity for prejunctional M2-receptors (pA2 of 7.61) and postjunctional M2-receptors (pA2 of 7.21).

Direct Musculotropic Effect

A key feature of this compound's pharmacodynamic profile is its direct relaxant effect on smooth muscle, which is independent of its anticholinergic action. This musculotropic effect is evident in its ability to antagonize spasms induced by various non-cholinergic stimuli such as bradykinin, histamine, and barium chloride. Atropine, a classic anticholinergic, does not inhibit these non-muscarinic agonist-induced contractions, highlighting the unique dual mechanism of this compound. This direct action contributes to its overall antispasmodic efficacy, particularly in conditions where non-cholinergic mediators may play a role in smooth muscle hypercontractility.

Quantitative Pharmacodynamic Data

The following tables summarize the quantitative data on the potency of this compound in various in vitro gastrointestinal models.

Table 1: Antimuscarinic Potency of this compound against Acetylcholine-Induced Contractions

| Tissue Preparation | Species | Parameter | This compound Value | Atropine Value | Reference |

| Isolated Ileum | Guinea Pig | pA2 | 9.39 ± 0.12 | 9.93 ± 0.04 | |

| Isolated Ileum | Goat | pA2 | 8.92 ± 0.237 | 9.59 ± 0.022 | |

| Isolated Colon | Rat | IC50 (µg) | 0.30 ± 0.17 | 31.48 ± 22.73 |

Table 2: Muscarinic Receptor Subtype Affinity of this compound in Guinea Pig Ileum

| Receptor Subtype | Parameter | This compound Value | Reference |

| Neuronal M1-receptor | pA2 | 9.13 | |

| Prejunctional M2-receptor | pA2 | 7.61 | |

| Postjunctional M2-receptor | pA2 | 7.21 |

Experimental Protocols

In Vitro Isolated Intestinal Smooth Muscle Preparation

This protocol is a standard method for evaluating the effects of compounds on intestinal smooth muscle contractility.

1. Tissue Preparation:

-

A guinea pig is euthanized, and a 1-2 cm segment of the ileum is dissected and placed in Tyrode's or Krebs-Henseleit solution.

-

The intestinal contents are gently flushed with the physiological salt solution.

-

One end of the ileum segment is attached to a tissue holder, and the other end is connected to an isotonic force transducer.

2. Organ Bath Setup:

-

The tissue is suspended in an organ bath containing Tyrode's or Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.

-

A resting tension of 1 gram is applied to the tissue, which is then allowed to equilibrate for 45-60 minutes. During equilibration, the physiological solution is replaced every 15 minutes.

3. Experimental Procedure:

-

A cumulative concentration-response curve for a contractile agonist (e.g., acetylcholine, histamine, bradykinin, or barium chloride) is generated by adding increasing concentrations of the agonist to the organ bath.

-

The tissue is washed, and after a recovery period, it is incubated with a specific concentration of this compound for a predetermined time.

-

A second concentration-response curve for the same agonist is then generated in the presence of this compound.

-

The antagonistic effect of this compound is quantified by calculating the pA2 value or the IC50 value.

Physiological Salt Solutions:

-

Tyrode's Solution Composition (in mM): NaCl 136.5, KCl 5.4, CaCl2 1.8, MgCl2 0.53, NaH2PO4 0.42, NaHCO3 11.9, and Glucose 5.5.

-

Krebs-Henseleit Solution Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and Glucose 11.

In Vivo Gastrointestinal Transit (Charcoal Meal) Assay

This assay measures the propulsive motility of the small intestine in rodents.

1. Animal Preparation:

-

Rats or mice are fasted for 6-18 hours with free access to water. To prevent coprophagy, animals are housed in cages with raised mesh floors.

2. Drug Administration:

-

This compound or the vehicle control is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the charcoal meal.

3. Charcoal Meal Administration:

-

A charcoal meal, typically a 5% aqueous suspension of charcoal in a 10% gum arabic solution, is administered orally (0.3 mL for mice, 2 mL for rats).

4. Measurement of Intestinal Transit:

-

After a predetermined time (e.g., 20-30 minutes), the animals are euthanized by cervical dislocation.

-

The small intestine is carefully dissected from the pyloric sphincter to the cecum.

-

The total length of the small intestine and the distance traveled by the leading edge of the charcoal meal are measured.

-

The percentage of intestinal transit is calculated as: (Distance traveled by charcoal / Total length of small intestine) x 100.

In Vivo Gastric Emptying (Phenol Red) Assay

This method quantifies the rate of gastric emptying in rats.

1. Animal Preparation:

-

Rats are fasted for 12 hours with free access to water.

2. Test Meal Administration:

-

A liquid test meal containing a non-absorbable marker, phenol (B47542) red (e.g., 0.5 mg/mL in a 5% glucose solution), is administered via oral gavage (1.5 mL per rat).

3. Sample Collection:

-

At a specific time point after test meal administration (e.g., 10, 20, or 30 minutes), the rats are euthanized.

-

The stomach is exposed, and the cardia and pylorus are ligated and removed.

4. Quantification of Gastric Emptying:

-

The stomach is homogenized in a known volume of buffer (e.g., 0.1 N NaOH).

-

After centrifugation, the supernatant is collected, and the absorbance is measured at 560 nm to determine the concentration of phenol red remaining in the stomach.

-

The percentage of gastric emptying is calculated by comparing the amount of phenol red recovered from the test animals to that recovered from a control group sacrificed immediately after administration of the test meal.

Visualizations

This compound's Anticholinergic Signaling Pathway

This compound's Direct Musculotropic Action

Experimental Workflows for this compound Assessment

References

- 1. Tyrode solution: Significance and symbolism [wisdomlib.org]

- 2. Heme Modulates Bladder Contractility Through the HO–CO–sGC–cGMP Pathway: Insights into Sickle Cell Disease-Associated Bladder Dysfunction [mdpi.com]

- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 4. Charcoal Meal Test for Gastrointestinal Transit Analysis [bio-protocol.org]

Dicyclomine's Affinity for Muscarinic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclomine (B1218976) is an antimuscarinic agent known for its utility in treating intestinal hypermotility and spasms of the gastrointestinal tract. Its therapeutic effects are primarily mediated through competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. Understanding the binding affinity of this compound for the five distinct muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is crucial for elucidating its mechanism of action, predicting its therapeutic efficacy, and anticipating potential side effects. This technical guide provides an in-depth overview of this compound's binding profile, detailed experimental methodologies for its characterization, and a visualization of the associated signaling pathways.

Data Presentation: this compound Binding Affinity

The binding affinity of this compound for each muscarinic receptor subtype is most commonly quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity. The following table summarizes the available quantitative data for this compound's binding affinity to human muscarinic receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| M1 | 5.1 | [1] |

| M2 | 54.6 | [1] |

| M3 | Mentioned as lower affinity than M1 | [2] |

| M4 | Data not consistently available | |

| M5 | Data not consistently available |

Note: The available data predominantly highlights this compound's selectivity for the M1 subtype over the M2 and M3 subtypes. Comprehensive and directly comparable Ki values for M4 and M5 are not as readily available in the reviewed literature.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for muscarinic receptor subtypes is primarily achieved through in vitro radioligand binding assays. A common approach is the competitive inhibition assay, which measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the receptor.

Objective:

To determine the inhibition constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK-293 cells).

-

Radioligand: A high-affinity, subtype-non-selective muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS), or a subtype-selective radioligand where appropriate.

-

Unlabeled Competitor: this compound hydrochloride.

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS) or Tris-HCl buffer, pH 7.4.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Filter Mats: Glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

-

Non-specific Binding Control: A high concentration of a non-radioactive, high-affinity muscarinic antagonist (e.g., atropine) to determine the level of non-specific binding.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the desired muscarinic receptor subtype to a high density.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration.

-

-

Competitive Binding Assay:

-

Set up a series of assay tubes or a 96-well plate.

-

To each well, add a fixed amount of the prepared cell membranes.

-

Add a fixed concentration of the radioligand (typically at or below its Kd value for the receptor).

-

Add varying concentrations of this compound to the wells. A typical concentration range would span several orders of magnitude (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

For the determination of total binding, add only the radioligand and membranes.

-

For the determination of non-specific binding, add the radioligand, membranes, and a saturating concentration of a non-labeled antagonist like atropine.

-

Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester. The membranes with the bound radioligand will be trapped on the filter.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filter mats in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Mandatory Visualizations

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into two main signaling families. M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.

References

In Vivo Effects of Dicyclomine on Intestinal Motility: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclomine (B1218976) is a well-established antispasmodic agent utilized in the management of intestinal hypermotility, most notably in conditions such as irritable bowel syndrome (IBS). Its therapeutic efficacy is rooted in a dual mechanism of action, comprising both anticholinergic and direct musculotropic effects on intestinal smooth muscle. This technical guide provides an in-depth analysis of the in vivo effects of this compound on intestinal motility, consolidating available quantitative data, detailing experimental protocols for its assessment, and visualizing its mechanistic pathways. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform preclinical and clinical research endeavors.

Introduction

Intestinal motility is a complex physiological process governed by the coordinated interplay of the enteric nervous system, smooth muscle cells, and various neurotransmitters and local mediators. Dysregulation of this intricate system can lead to a spectrum of gastrointestinal disorders characterized by symptoms of abdominal pain, cramping, and altered bowel habits. This compound hydrochloride is a therapeutic agent that directly targets the underlying pathophysiology of intestinal spasms. This whitepaper will elucidate the in vivo pharmacodynamics of this compound, with a specific focus on its effects on intestinal transit and smooth muscle contraction.

This compound's primary mechanism involves the blockade of muscarinic acetylcholine (B1216132) receptors, thereby antagonizing the pro-motility effects of acetylcholine.[1] Additionally, it exerts a direct relaxant effect on smooth muscle, independent of cholinergic innervation.[2] This dual action provides a comprehensive approach to mitigating the symptoms of intestinal hypermotility.

Mechanism of Action

This compound's effects on intestinal motility are mediated through two primary pathways:

-

Anticholinergic (Antimuscarinic) Action: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors (primarily M1) on intestinal smooth muscle cells.[3] By blocking the binding of acetylcholine, a key neurotransmitter in the parasympathetic nervous system that stimulates gut contraction, this compound reduces the strength and frequency of peristaltic contractions, leading to a decrease in intestinal motility.[1][4]

-

Musculotropic Action: Independent of its anticholinergic properties, this compound has a direct relaxant effect on intestinal smooth muscle.[2] This is evidenced by its ability to antagonize spasms induced by agents such as bradykinin (B550075) and histamine, which act through non-cholinergic pathways. This direct musculotropic effect contributes to its overall antispasmodic efficacy.

Signaling Pathway of this compound's Action

Caption: Dual mechanism of this compound action.

Quantitative In Vivo Data

While the qualitative effects of this compound on reducing intestinal motility are well-documented, specific quantitative data from in vivo animal studies are limited in publicly available literature. The majority of potency data comes from in vitro studies. However, clinical studies in humans provide evidence of its efficacy.

Table 1: Comparative Potency of this compound (In Vitro & In Vivo)

| Parameter | This compound Potency vs. Atropine | Species/Model | Reference |

| Anticholinergic (Antimuscarinic) Effect | ~1/8th the milligram potency | In vitro, Guinea Pig Ileum | [2] |

| Acetylcholine-induced Spasm | Equally potent to Atropine | In vivo, Cats and Dogs | [2] |

| Barium Chloride-induced Spasm | Atropine is >200x more potent against ACh-induced spasm | In vivo, Cats and Dogs | [2] |

| Mydriatic Effects | ~1/500th as potent | In vivo, Mice | [2] |

| Antisialagogue Effects | ~1/300th as potent | In vivo, Rabbits | [2] |

| Inhibition of Acetylcholine-induced Contraction | Atropine is ~104x more potent | In vitro, Isolated Rat Colon | [5] |

Table 2: Clinical Efficacy of this compound in Irritable Bowel Syndrome (IBS)

| Study Population | This compound Dosage | Outcome Measure | Result | p-value | Reference |

| >100 IBS Patients | 160 mg daily (40 mg, 4x/day) | Favorable Clinical Response | 82% with this compound vs. 55% with Placebo | <0.05 | [2] |

Experimental Protocols

The following are detailed methodologies for key in vivo experiments used to assess the effects of compounds like this compound on intestinal motility.

Charcoal Meal Intestinal Transit Test

This is a widely used method to quantify the propulsive activity of the small intestine in rodents.[6]

Objective: To measure the extent of intestinal transit of a non-absorbable marker within a specific timeframe.

Materials:

-

Animal models: Mice or rats (e.g., Swiss albino mice or Wistar rats), fasted overnight (6-18 hours) with free access to water.[7][8]

-

Charcoal meal: 5-10% activated charcoal suspension in a 5-10% aqueous solution of a suspending agent like gum acacia or tragacanth.[6]

-

This compound hydrochloride solution or suspension in a suitable vehicle (e.g., saline or distilled water).

-

Oral gavage needles.

-

Dissection tools.

-

Ruler or measuring tape.

Procedure:

-

Animal Preparation: Fast animals overnight to ensure an empty stomach and proximal small intestine. House them in cages with wire mesh bottoms to prevent coprophagy.

-

Drug Administration: Administer this compound or vehicle control orally or intraperitoneally at a predetermined time before the charcoal meal (e.g., 30-60 minutes).

-

Charcoal Meal Administration: Administer a standardized volume of the charcoal meal suspension via oral gavage (e.g., 0.2-0.5 mL for mice, 1-2 mL for rats).

-

Transit Time: After a specific period (e.g., 20-30 minutes), humanely euthanize the animals by cervical dislocation.[9]

-

Measurement: Immediately dissect the abdomen and carefully expose the entire small intestine from the pyloric sphincter to the ileocecal junction.

-

Data Collection: Measure the total length of the small intestine. Then, measure the distance traveled by the charcoal front from the pyloric sphincter.

-

Calculation: Calculate the percentage of intestinal transit using the following formula: % Intestinal Transit = (Distance traveled by charcoal / Total length of the small intestine) x 100

Experimental Workflow: Charcoal Meal Transit Assay

Caption: Workflow for the charcoal meal intestinal transit assay.

Castor Oil-Induced Diarrhea and Intestinal Transit

This model is used to evaluate the antidiarrheal and antimotility effects of a substance in a state of hypermotility.[10][11]

Objective: To assess the ability of this compound to inhibit diarrhea and reduce the accelerated intestinal transit induced by castor oil.

Materials:

-

Animal models: Mice or rats, fasted for a shorter duration (e.g., 6 hours) with access to water.

-

Castor oil.

-

Charcoal meal (as described in 4.1).

-

This compound hydrochloride solution or suspension.

-

Oral gavage needles.

-

Individual cages with absorbent paper lining.

Procedure:

-

Animal Preparation and Dosing: Fast animals and administer this compound or vehicle control as previously described.

-

Induction of Diarrhea: One hour after drug administration, orally administer castor oil (e.g., 0.5-1.0 mL).

-

Observation for Diarrhea: Observe the animals for the onset, frequency, and consistency of diarrheal droppings over a period of 4-6 hours.

-

Intestinal Transit Component: In a separate group of animals, administer a charcoal meal 30-60 minutes after castor oil administration.

-

Measurement and Calculation: After a set time (e.g., 30 minutes), euthanize the animals and measure the intestinal transit of the charcoal meal as described in the charcoal meal transit test.

Discussion and Conclusion

This compound effectively reduces intestinal motility through a dual mechanism of action, making it a valuable agent in the treatment of functional bowel disorders. Its anticholinergic properties inhibit the pro-motility effects of the parasympathetic nervous system, while its direct musculotropic effects provide additional smooth muscle relaxation.

The in vivo experimental protocols detailed in this whitepaper, particularly the charcoal meal transit test, are standard and reliable methods for quantifying the effects of this compound and other potential antispasmodic agents on intestinal motility. While there is a relative scarcity of published quantitative dose-response data for this compound in these specific preclinical models, the available in vitro and clinical data strongly support its inhibitory effect on gut motility.

For drug development professionals, the methodologies outlined here provide a framework for the preclinical evaluation of novel compounds targeting intestinal hypermotility. Future in vivo research should aim to generate more comprehensive dose-response data for this compound in various animal models of intestinal motility to further refine our understanding of its pharmacodynamic profile. This will aid in the development of new therapeutic strategies for a range of gastrointestinal disorders.

References

- 1. DailyMed - this compound HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]

- 2. This compound: Package Insert / Prescribing Information / MOA [drugs.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijper.org [ijper.org]

- 7. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparative study of two this compound preparations in functional bowel disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of In Vivo Antidiarrheal Activity of Solvent Fractions of Hagenia abyssinica (Rosaceae) in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. primescholars.com [primescholars.com]

Dicyclomine's Antagonism of Bradykinin-Induced Spasms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclomine (B1218976) is a well-established antispasmodic agent utilized in the management of intestinal hypermotility, particularly in conditions such as irritable bowel syndrome. Its therapeutic efficacy stems from a dual mechanism of action: a well-characterized anticholinergic (antimuscarinic) effect and a direct musculotropic effect on smooth muscle.[1][2][3] This technical guide provides an in-depth exploration of the latter, focusing on this compound's antagonism of bradykinin-induced smooth muscle spasms. Bradykinin (B550075), a potent inflammatory mediator, induces smooth muscle contraction through a complex signaling cascade, and understanding how this compound interferes with this process is crucial for elucidating its full pharmacological profile and identifying potential avenues for future drug development.

Bradykinin-Induced Smooth Muscle Contraction: The Signaling Cascade

Bradykinin-induced smooth muscle contraction is primarily mediated by the activation of bradykinin B2 receptors, which are G-protein coupled receptors (GPCRs).[4] The binding of bradykinin to its B2 receptor initiates a bifurcated signaling pathway involving both Gαq/11 and Gα12/13 proteins, leading to a robust contractile response.

The key steps in this signaling cascade are as follows:

-

Gαq/11 Pathway Activation: Upon bradykinin binding, the activated B2 receptor stimulates the Gαq/11 protein. This, in turn, activates phospholipase C (PLC).[5]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This initial, rapid increase in intracellular calcium is a critical event in initiating muscle contraction.

-

Calcium Influx: The depletion of intracellular calcium stores can also lead to the opening of store-operated calcium channels in the plasma membrane, resulting in a sustained influx of extracellular calcium.

-

Gα12/13 and RhoA/ROCK Pathway Activation: Concurrently, the activated B2 receptor can also couple to Gα12/13 proteins, which activate the small GTPase RhoA.

-

Calcium Sensitization: Activated RhoA stimulates Rho-associated coiled-coil containing protein kinase (ROCK). ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), thereby increasing the phosphorylation of myosin light chain (MLC). This "calcium sensitization" mechanism enhances the force of contraction at a given intracellular calcium concentration.

This compound's Dual Mechanism of Antagonism

This compound counteracts smooth muscle spasms through two distinct mechanisms:

-

Anticholinergic (Antimuscarinic) Action: this compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. This action is particularly relevant in the gastrointestinal tract, where cholinergic signaling plays a significant role in regulating smooth muscle tone and motility.

-

Direct Musculotropic Action: Independent of its anticholinergic properties, this compound exerts a direct relaxant effect on smooth muscle. This "musculotropic" or "papaverine-like" effect is responsible for its ability to antagonize spasms induced by various agents, including bradykinin and histamine. This direct action is what distinguishes this compound from purely anticholinergic agents like atropine.

Quantitative Analysis of this compound's Antagonistic Activity

The potency of this compound's antagonistic effects can be quantified using various pharmacological parameters. While specific data on the direct antagonism of bradykinin-induced spasms is limited, studies on its antimuscarinic and general musculotropic effects provide valuable insights.

| Parameter | Value | Tissue/Receptor | Antagonism Type | Reference |

| pA2 | 9.13 | M1 Muscarinic Receptor (guinea-pig ileum) | Competitive | |

| pA2 | 7.61 | M2 Muscarinic Receptor (prejunctional, guinea-pig ileum) | Competitive | |

| pA2 | 7.21 | M2 Muscarinic Receptor (postjunctional, guinea-pig ileum) | Competitive | |

| pD2' | 4.89 | Calcium-induced contraction (depolarized rabbit detrusor) | Non-competitive |

Note: The pD2' value reflects this compound's ability to antagonize contractions induced by a direct increase in intracellular calcium, providing a quantitative measure of its direct musculotropic effect.

Experimental Protocols

The investigation of this compound's antagonism of bradykinin-induced spasms typically involves in vitro studies using isolated smooth muscle preparations. The following are generalized protocols for such experiments.

Isolated Guinea Pig Ileum Preparation

This is a classic and widely used model for studying the effects of drugs on intestinal smooth muscle.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in oxygenated Krebs-Henseleit solution. The longitudinal muscle with the attached myenteric plexus is then carefully stripped from the underlying circular muscle.

-

Organ Bath Setup: The muscle strip is suspended in a temperature-controlled (37°C) organ bath containing Krebs-Henseleit solution, continuously bubbled with 95% O2 and 5% CO2. One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractile activity.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with regular changes of the bathing solution.

-

Bradykinin-Induced Contraction: A cumulative concentration-response curve for bradykinin is generated by adding increasing concentrations of bradykinin to the organ bath and recording the resulting contractions.

-

This compound Antagonism: The tissue is incubated with a fixed concentration of this compound for a predetermined period (e.g., 20-30 minutes) before generating a second bradykinin concentration-response curve. This is repeated for several concentrations of this compound.

-

Data Analysis: The antagonistic effect of this compound is quantified by determining the shift in the bradykinin concentration-response curve. Since this compound acts as a non-competitive antagonist in its musculotropic action, a Schild analysis may not be appropriate. Instead, the reduction in the maximal response to bradykinin at different this compound concentrations can be analyzed to determine an IC50 value.

Calcium Influx Assay in Depolarized Smooth Muscle

This protocol is designed to specifically investigate the direct musculotropic effect of this compound on calcium-dependent contractions, independent of receptor activation.

Methodology:

-

Tissue Preparation: Strips of smooth muscle (e.g., rabbit detrusor) are prepared and mounted in an organ bath as described above.

-

Calcium Depletion: The tissue is incubated in a calcium-free physiological salt solution containing a chelating agent like EGTA to deplete intracellular calcium stores.

-

Depolarization: The tissue is then exposed to a high potassium (e.g., 80 mM KCl) physiological salt solution, which causes membrane depolarization and opens voltage-gated calcium channels.

-

Calcium-Induced Contraction: Contractions are induced by the cumulative addition of calcium chloride to the bathing medium.

-

This compound Antagonism: The protocol is repeated in the presence of increasing concentrations of this compound to assess its inhibitory effect on calcium-induced contractions.

-

Data Analysis: The non-competitive antagonism is quantified by calculating the pD2' value, which is the negative logarithm of the molar concentration of the antagonist that produces 50% of the maximal inhibition.

Proposed Mechanism of this compound's Musculotropic Antagonism of Bradykinin

While the precise molecular target of this compound's direct musculotropic action has not been definitively elucidated, the available evidence suggests that it acts at a point downstream of the bradykinin B2 receptor. Given that this compound antagonizes contractions induced by direct depolarization and subsequent calcium influx, it is plausible that its mechanism involves interference with calcium handling or the contractile machinery itself.

Possible points of intervention in the bradykinin signaling pathway include:

-

Inhibition of Calcium Influx: this compound may block voltage-gated or store-operated calcium channels, thereby reducing the influx of extracellular calcium necessary for sustained contraction.

-

Interference with Intracellular Calcium Release: Although less likely to be the primary mechanism given its effect on depolarization-induced contractions, this compound could potentially modulate IP3 receptor function or other aspects of calcium release from the sarcoplasmic reticulum.

-

Modulation of the Contractile Apparatus: this compound might directly affect the interaction of actin and myosin or the phosphorylation state of myosin light chain, although this is a less commonly proposed mechanism for antispasmodic agents.

The non-competitive nature of the antagonism of calcium-induced contractions suggests that this compound does not compete with calcium for its binding sites but rather inhibits a subsequent step in the contraction process.

Conclusion

This compound's antagonism of bradykinin-induced spasms is a key component of its therapeutic efficacy as an antispasmodic. This action is attributed to its direct musculotropic effect, which is independent of its anticholinergic properties. While the precise molecular mechanism of this direct action requires further investigation, evidence points towards an interference with calcium mobilization or the downstream contractile processes. The quantitative data available, although not specific to bradykinin antagonism, supports the non-competitive nature of this musculotropic effect. Further research focusing on the interaction of this compound with specific components of the bradykinin signaling cascade will provide a more complete understanding of this versatile therapeutic agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 4. Signaling Pathways Mediating Bradykinin-Induced Contraction in Murine and Human Detrusor Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bradykinin causes contraction in rat uterus through the same signal pathway as oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

Dicyclomine Exposure: A Technical Guide to Affected Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclomine (B1218976), a tertiary amine antimuscarinic agent, is primarily utilized for the management of irritable bowel syndrome (IBS) due to its antispasmodic properties. Its therapeutic effects are mediated through a dual mechanism of action: a competitive antagonism of muscarinic acetylcholine (B1216132) receptors and a direct musculotropic effect on smooth muscle. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound exposure. It delineates the downstream signaling cascades initiated by its interaction with G-protein coupled receptors, presents available quantitative pharmacological data, and details relevant experimental methodologies. Furthermore, this document visualizes the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's molecular pharmacology.

Core Cellular Mechanisms of this compound

This compound exerts its physiological effects through two primary, well-documented mechanisms:

-

Anticholinergic (Antimuscarinic) Action: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with a notable selectivity for the M1 subtype.[1][2] By blocking the binding of the endogenous neurotransmitter acetylcholine, this compound inhibits parasympathetic nerve impulses, leading to a reduction in gastrointestinal motility and secretions.[3][4]

-

Direct Musculotropic Effect: Independent of its anticholinergic properties, this compound directly relaxes smooth muscle.[3] This effect is attributed to its ability to antagonize bradykinin- and histamine-induced spasms. This direct action distinguishes it from purely anticholinergic agents like atropine.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on this compound's interaction with its molecular targets and its effects on cellular functions.

Table 1: Receptor Binding Affinities and Potencies

| Parameter | Receptor/Target | Species/Tissue | Value | Reference(s) |

| Ki | Muscarinic M1 Receptor | - | 5.1 nM | |

| Ki | Muscarinic M2 Receptor | - | 54.6 nM | |

| pA2 | Muscarinic M1 Receptor | Guinea Pig Ileum | 9.13 | |

| pA2 | Muscarinic M2 Receptor (Prejunctional) | Guinea Pig Ileum | 7.61 | |

| pA2 | Muscarinic M2 Receptor (Postjunctional) | Guinea Pig Ileum | 7.21 | |

| Relative Potency | Muscarinic Receptors | in vitro | ~1/8th of atropine | |

| pD2' | Calcium-induced Contraction | Rabbit Detrusor Muscle | 4.89 |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 60 - 90 minutes | |

| Volume of Distribution (Vd) | ~3.65 L/kg | |

| Plasma Elimination Half-life | ~1.8 hours (initial phase) | |

| Primary Route of Elimination | Urine (79.5%) |

Affected Cellular Signaling Pathways

This compound's interaction with cell surface receptors triggers a cascade of intracellular signaling events. The primary pathways affected are those coupled to Gq-proteins.

M1 Muscarinic Receptor Antagonism Pathway

The M1 muscarinic acetylcholine receptor is a Gq-protein coupled receptor (GPCR). This compound's antagonism of this receptor inhibits the canonical phospholipase C (PLC) signaling pathway.

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. droracle.ai [droracle.ai]

Dicyclomine hydrochloride chemical properties and solubility

An In-depth Technical Guide on the Core Chemical Properties and Solubility of Dicyclomine (B1218976) Hydrochloride

Introduction

This compound hydrochloride is a synthetic tertiary amine antispasmodic and anticholinergic (antimuscarinic) agent.[1] It is chemically designated as 2-(diethylamino)ethyl [1,1'-bicyclohexyl]-1-carboxylate hydrochloride.[2][3] First approved by the FDA on May 11, 1950, it is primarily indicated for the treatment of functional bowel and irritable bowel syndrome (IBS).[4] this compound hydrochloride functions by relieving smooth muscle spasms of the gastrointestinal tract through a dual mechanism of action. This technical guide provides a comprehensive overview of its core chemical properties, solubility profile, relevant experimental protocols, and the signaling pathways through which it exerts its therapeutic effects.

Chemical Properties

This compound hydrochloride is a fine, white or almost white crystalline powder that is practically odorless and has a bitter taste. It is stable in air and to moderate heat.

| Property | Value | Source |

| Molecular Formula | C19H36ClNO2 | |

| Molecular Weight | 345.95 g/mol | |

| CAS Number | 67-92-5 | |

| Melting Point | 164-166 °C | |

| pKa (Strongest Basic) | 8.96 | |

| logP | 5.82 | |

| Polar Surface Area | 29.54 Ų |

Solubility Profile

The solubility of this compound hydrochloride in various solvents is a critical parameter for its formulation and analytical characterization.

| Solvent | Solubility Description | Quantitative Data (if available) | Source |

| Water | Soluble | 50 mg/mL | |

| Ethanol (95%) | Freely Soluble | 1 g in 5 mL | |

| Chloroform | Freely Soluble | 1 g in 2.5 mL | |

| Methanol | Soluble | - | |

| Ether | Practically Insoluble / Very Slightly Soluble | 1 g in 770 mL | |

| 0.1N HCl | Soluble | - | |

| Dimethylformamide | Soluble | - |

Experimental Protocols

Methodology for Solubility Determination

A common method for determining the solubility of a compound like this compound hydrochloride involves the equilibrium solubility method.

-

Preparation: An excess amount of this compound hydrochloride powder is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of this compound hydrochloride in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Methodology for UV-Vis Spectrophotometric Analysis

This method is often used for the quantitative estimation of this compound hydrochloride in bulk and pharmaceutical formulations.

-

Solvent Selection: Based on solubility, a suitable solvent is chosen. 0.1N HCl is a common choice.

-

Stock Solution Preparation: A standard stock solution is prepared by accurately weighing and dissolving a known amount of this compound hydrochloride in the chosen solvent (e.g., 25 mg in 25 mL to get 1000 µg/mL).

-

Working Standards: A series of working standard solutions are prepared by diluting the stock solution to various concentrations (e.g., 100-500 µg/mL).

-

Wavelength Determination (λmax): The solutions are scanned in a UV-Vis spectrophotometer over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which for this compound hydrochloride is approximately 213-218 nm.

-

Calibration Curve: The absorbance of each working standard is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.

-

Sample Analysis: The absorbance of the sample solution (prepared similarly to the standards) is measured, and its concentration is determined from the calibration curve.

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Pharmacodynamics and Signaling Pathway

This compound hydrochloride exerts its therapeutic effect through a dual mechanism of action on the smooth muscle of the gastrointestinal tract.

-

Anticholinergic (Antimuscarinic) Effect: It acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (primarily M1 and M3 subtypes). By blocking the binding of the neurotransmitter acetylcholine to these receptors on smooth muscle cells, it inhibits parasympathetic nerve impulses, leading to a reduction in gastrointestinal motility and secretions. Its antimuscarinic potency is approximately 1/8th that of atropine.

-

Direct Musculotropic Effect: Independent of its anticholinergic action, this compound also has a direct relaxant effect on smooth muscle. It non-competitively antagonizes spasms induced by bradykinin (B550075) and histamine. This direct action helps to further reduce the strength of muscle contractions.

This dual action makes this compound effective in alleviating the cramps and pain associated with intestinal spasms.

Caption: this compound's Anticholinergic Signaling Pathway.

References

The Historical Development of Dicyclomine: A Technical Guide to an Enduring Antispasmodic

Foreword: This whitepaper provides a detailed technical examination of the historical development of dicyclomine (B1218976), a cornerstone in the treatment of gastrointestinal smooth muscle spasm. Aimed at researchers, scientists, and drug development professionals, this document traces the journey from its initial synthesis to the elucidation of its unique dual-action mechanism and its establishment in clinical practice. We will delve into the key experiments that defined its pharmacological profile, presenting quantitative data and detailed methodologies to offer a comprehensive understanding of this significant therapeutic agent.

Discovery and Synthesis: An Answer to a Clinical Need

The mid-20th century saw a concerted effort in medicinal chemistry to develop synthetic antispasmodics that could replicate the effects of atropine (B194438) on smooth muscle while minimizing its notorious side effects. It was within this scientific context that this compound (also known as dicycloverine) was first synthesized around 1945 by chemists at the William S. Merrell Company.[1] The synthesis, detailed in a 1949 patent by Van Campen and Tilford, represented a novel chemical structure distinct from the classic tropane (B1204802) alkaloids.[2][3]

The drug received FDA approval on May 11, 1950, and was marketed for gastrointestinal disorders starting in 1952, eventually becoming a mainstay for symptomatic relief in conditions like Irritable Bowel Syndrome (IBS).[1][3]

Chemical Synthesis Workflow

The original synthesis of this compound is a multi-step process that culminates in the esterification of 1-cyclohexylcyclohexanecarboxylic acid with 2-(diethylamino)ethanol. The workflow below illustrates the key transformations based on the patented method.

Pharmacological Profile: A Dual Mechanism of Action

Early investigations into this compound's pharmacology revealed a mechanism more complex than that of a simple atropine-like anticholinergic. Animal studies using isolated intestinal segments were pivotal in demonstrating that this compound possesses a dual mechanism for relaxing smooth muscle.

-

Anticholinergic (Antimuscarinic) Effect: this compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors on the surface of smooth muscle cells. This action blocks the binding of acetylcholine, a neurotransmitter that signals muscle contraction, thereby reducing parasympathetic stimulation of the gut. In vitro studies on guinea pig ileum established its potency as approximately 1/8th that of atropine at these receptors.

-

Direct Musculotropic Effect: Uniquely, this compound also exerts a direct relaxant effect on the smooth muscle itself, independent of nerve stimulation or muscarinic receptor blockade. This was demonstrated in experiments where this compound effectively antagonized spasms induced by agents like bradykinin (B550075) and histamine (B1213489), which act through non-cholinergic pathways. This direct, non-specific antispasmodic action differentiates it from purely anticholinergic drugs like atropine.

The signaling pathway diagram below illustrates this dual action.

Key Experimental Protocols

The foundational understanding of this compound's antispasmodic properties was built on classic in vitro organ bath experiments.

Isolated Guinea Pig Ileum Assay

This experiment was crucial for differentiating this compound's anticholinergic and musculotropic effects.

-

Objective: To quantify the antagonistic effects of this compound against contractions induced by a cholinergic agonist (acetylcholine) and non-cholinergic spasmogens (histamine, bradykinin).

-

Methodology:

-

Tissue Preparation: A healthy guinea pig is euthanized. A segment of the terminal ileum is isolated, flushed of its contents, and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Recording: One end of the ileum segment is fixed, while the other is attached to an isotonic force transducer connected to a chart recorder or data acquisition system to measure muscle contractions.

-

Protocol for Anticholinergic Effect:

-

A cumulative concentration-response curve is generated for acetylcholine to establish a baseline contractile response.

-

The tissue is washed and allowed to return to baseline.

-

A fixed concentration of this compound is added to the bath and allowed to incubate for a set period.

-

The acetylcholine concentration-response curve is repeated in the presence of this compound. A rightward shift in the curve indicates competitive antagonism.

-

-

Protocol for Musculotropic Effect:

-

A baseline contraction is induced using a fixed concentration of histamine or bradykinin.

-

The tissue is washed.

-

This compound is added to the bath and incubated.

-

The same concentration of histamine or bradykinin is added again. A reduction in the contractile response demonstrates antagonism of these non-cholinergic spasmogens.

-

-

-

Data Analysis: The potency of this compound as an anticholinergic is often expressed as a pA₂ value, while the musculotropic effect is quantified as the percentage inhibition of the spasmogen-induced contraction.

Clinical Development and Efficacy

The primary clinical application for this compound has been the management of symptoms associated with Irritable Bowel Syndrome (IBS).

Pivotal Clinical Trials

A landmark double-blind, randomized controlled trial (RCT) published by Page et al. in 1981 provided key evidence for this compound's efficacy in IBS. Additionally, data submitted for regulatory approval from other controlled trials have consistently supported its clinical utility.

| Clinical Trial Data Summary | |

| Parameter | Page et al., 1981 RCT |

| Patient Population | 97 patients with IBS |

| Dosage | This compound 40 mg QID vs. Placebo |

| Duration | 2 weeks |

| Primary Outcome | Physicians' Global Assessment |

| Efficacy Result | 67% improvement with this compound vs. 41% with Placebo (p<0.05) |

| Key Adverse Events (this compound vs. Placebo) | 69% vs. 16% reported one or more events (Dry Mouth, Dizziness, Blurred Vision) |

Pharmacokinetic Profile

Human pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of this compound, defining its clinical dosing regimen.

| Pharmacokinetic Parameters of this compound | |

| Parameter | Value |

| Absorption | Rapidly absorbed after oral administration |

| Time to Peak Plasma Concentration (Tmax) | 60 - 90 minutes |

| Volume of Distribution (Vd) | ~3.65 L/kg |

| Elimination Half-Life | Biphasic; Initial phase of ~1.8 hours |

| Primary Route of Elimination | Renal (Urine, ~80%) |

Conclusion

The development of this compound marks a significant milestone in the pharmacological management of gastrointestinal hypermotility. Its journey from chemical synthesis in the 1940s to its current clinical use is a testament to the enduring value of its unique dual-action mechanism. By combining a moderate anticholinergic effect with a direct musculotropic action, this compound offered a novel therapeutic profile that provided effective spasmolysis with a potentially different side-effect profile than pure antimuscarinics. The foundational preclinical and clinical studies detailed in this guide established the scientific basis for its use and cemented its role as a valuable tool for physicians and a source of relief for patients with irritable bowel syndrome for over seven decades.

References

Methodological & Application

Application Notes and Protocols for Dicyclomine In Vitro Assay Using Guinea Pig Ileum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclomine (B1218976) is an antispasmodic and anticholinergic (antimuscarinic) agent used to treat functional bowel/irritable bowel syndrome. Its mechanism of action involves a dual effect on smooth muscle: a specific anticholinergic effect at muscarinic acetylcholine (B1216132) receptor sites and a direct musculotropic effect, which involves the antagonism of bradykinin- and histamine-induced spasms.[1][2] The isolated guinea pig ileum preparation is a classic and robust in vitro model for studying the pharmacological effects of antispasmodic agents like this compound. This document provides detailed protocols for conducting this assay, summarizes key quantitative data, and illustrates the relevant signaling pathways.

Mechanism of Action of this compound

This compound's efficacy in relieving smooth muscle spasms of the gastrointestinal tract is attributed to two primary mechanisms:

-

Antimuscarinic Activity: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors, primarily the M3 subtype located on smooth muscle cells.[3][4] By blocking the binding of acetylcholine, it inhibits the downstream signaling cascade that leads to muscle contraction. In vitro studies on guinea pig ileum have shown that this compound has approximately 1/8th the antimuscarinic potency of atropine.[2]

-

Musculotropic Activity: Independent of its anticholinergic effects, this compound exerts a direct relaxing effect on smooth muscle.[1][2] This is evidenced by its ability to antagonize spasms induced by agents such as bradykinin (B550075) and histamine (B1213489), a property not observed with purely antimuscarinic drugs like atropine.[1][2]

Quantitative Data: this compound Activity on Guinea Pig Ileum

The affinity and potency of this compound at muscarinic receptors in the guinea pig ileum have been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

| Parameter | Value | Receptor Subtype | Preparation | Reference |

| pA2 | 9.13 | M1 (neuronal) | Myenteric plexus-longitudinal muscle | |

| pA2 | 7.61 | M2 (prejunctional) | Myenteric plexus-longitudinal muscle | |

| pA2 | 7.21 | M2 (postjunctional) | Myenteric plexus-longitudinal muscle |

Experimental Protocols

Materials and Reagents

-

Animal: Male Dunkin-Hartley guinea pig (250-350 g)

-

Physiological Salt Solution: Tyrode's solution or Krebs-bicarbonate solution.

-

Tyrode's Solution Composition (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6.

-

-

Gases: Carbogen (B8564812) (95% O2, 5% CO2)

-

Drugs and Chemicals:

-

Acetylcholine (ACh) chloride (agonist)

-

This compound hydrochloride (antagonist)

-

Histamine (for demonstrating musculotropic effect)

-

Bradykinin (for demonstrating musculotropic effect)

-

Stock solutions of all drugs prepared in distilled water.

-

Equipment

-

Isolated organ bath system with a water jacket for temperature control (37°C)

-

Isotonic or isometric force transducer

-

Data acquisition system (e.g., PowerLab, Biopac)

-

Dissection instruments (scissors, forceps)

-

Syringes and needles

-

Aerator for carbogen supply

Experimental Procedure

1. Tissue Preparation:

-

Humanely euthanize the guinea pig by cervical dislocation.

-

Open the abdominal cavity and locate the ileocecal junction.

-

Carefully excise a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction).

-

Place the excised ileum in a petri dish containing fresh, oxygenated, and pre-warmed (37°C) physiological salt solution.

-

Gently flush the lumen of the ileum with the physiological solution using a syringe to remove its contents.

-

Cut the ileum into segments of 2-3 cm in length.

-

Tie a silk or cotton thread to each end of the ileum segment.

2. Organ Bath Setup:

-

Mount the ileum segment in the organ bath chamber containing pre-warmed (37°C) and continuously aerated (95% O2, 5% CO2) physiological salt solution.

-

Attach the lower thread to a fixed hook in the organ bath and the upper thread to the force transducer.

-

Apply a resting tension of approximately 0.5-1.0 g to the tissue.

-

Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 10-15 minutes, until a stable baseline is achieved.

3. Investigating this compound's Antimuscarinic Effect:

-